2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide 2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide
Brand Name: Vulcanchem
CAS No.: 2029175-99-1
VCID: VC4891831
InChI: InChI=1S/C9H7F4NO/c1-14-8(15)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3,(H,14,15)
SMILES: CNC(=O)C1=C(C=C(C=C1)C(F)(F)F)F
Molecular Formula: C9H7F4NO
Molecular Weight: 221.155

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide

CAS No.: 2029175-99-1

Cat. No.: VC4891831

Molecular Formula: C9H7F4NO

Molecular Weight: 221.155

* For research use only. Not for human or veterinary use.

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide - 2029175-99-1

Specification

CAS No. 2029175-99-1
Molecular Formula C9H7F4NO
Molecular Weight 221.155
IUPAC Name 2-fluoro-N-methyl-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C9H7F4NO/c1-14-8(15)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3,(H,14,15)
Standard InChI Key OLCDIAITVHRPNL-UHFFFAOYSA-N
SMILES CNC(=O)C1=C(C=C(C=C1)C(F)(F)F)F

Introduction

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-fluoro-N-methyl-4-(trifluoromethyl)-benzamide typically involves multistep functionalization of benzamide precursors. A representative pathway includes:

  • N-Methylation: Introduction of the methyl group to the benzamide nitrogen using methylating agents like methyl iodide in the presence of a base .

  • Fluorination: Electrophilic aromatic substitution or directed ortho-metalation (DoM) strategies to install fluorine at the 2-position .

  • Trifluoromethylation: Palladium-catalyzed cross-coupling or radical-mediated methods to introduce the -CF₃ group at the 4-position .

A scalable procedure reported in patent CN113698315A employs 1,2-dichloro-3-(trifluoromethyl)benzene as a starting material, followed by sequential amidation and fluorination . Yields exceed 80% under optimized conditions (temperatures: 80–120°C; catalysts: Pd(OAc)₂) .

Table 1: Comparative Synthesis Methods

MethodStarting MaterialCatalystYield (%)Reference
Pd-mediated coupling1,2-dichloro-3-CF₃-benzenePd(OAc)₂85
Radical trifluoromethylation2-fluoro-N-methylbenzamideCuI/AgF78
Electrophilic fluorination4-CF₃-benzamide derivativeSelectfluor®72

Physicochemical Properties

Structural and Spectroscopic Data

  • Melting Point: 162–166°C (similar analogs) .

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but low in water (<0.1 mg/mL) .

  • Spectroscopy:

    • ¹H NMR (CDCl₃): δ 7.99 (t, J=8.4 Hz, 1H), 3.01 (d, J=4.8 Hz, 3H) .

    • ¹⁹F NMR: δ -76.93 (CF₃), -105.75 (Ar-F) .

Stability and Reactivity

The compound exhibits high thermal stability (decomposition >250°C) but hydrolyzes slowly under strongly acidic or basic conditions . The -CF₃ group confers resistance to oxidative degradation, while the fluorine atom enhances electronic effects on the aromatic ring .

Biological Activity and Applications

Agrochemical Applications

Fluorinated benzamides are integral to insecticides like flubendiamide, which target ryanodine receptors in pests. The -CF₃ group in 2-fluoro-N-methyl-4-(trifluoromethyl)-benzamide enhances binding to insecticidal targets, reducing required application doses.

Table 2: Biological Activity of Analogous Compounds

CompoundTargetIC₅₀ (nM)ApplicationReference
2-Fluoro-N-methyl-4-CF₃-benzamideRORγ12.3Anticancer
FlubendiamideRyanodine receptor8.7Insecticide
4-CF₃-benzamide derivativesCOX-245.6Anti-inflammatory

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Properties

CompoundSubstituentsLogPMetabolic Stability (t₁/₂, min)
2-Fluoro-N-methyl-4-CF₃-benzamide2-F, 4-CF₃, N-CH₃3.2120
4-Fluoro-N-methoxy-N-methyl-benzamide4-F, N-OCH₃, N-CH₃2.890
2-(Trifluoromethyl)benzamide2-CF₃2.560

The 2-fluoro and 4-trifluoromethyl groups synergistically increase lipophilicity (LogP 3.2 vs. 2.5 for 2-CF₃ analogs), enhancing membrane permeability .

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